molecular formula C13H19N B8272278 N,N-diethyl-2,3-dihydro-1H-inden-2-amine

N,N-diethyl-2,3-dihydro-1H-inden-2-amine

Cat. No. B8272278
M. Wt: 189.30 g/mol
InChI Key: IPKWICPQIRRGCU-UHFFFAOYSA-N
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Patent
US08710065B2

Procedure details

To a solution of 1H-inden-2(3H)-one (6.00 g, 45.4 mmol) in methanol (100 ml) was added diethylamine (6.64 g, 91 mmol), sodium cyanotrihydroborate (5.71 g, 91 mmol) and acetic acid (5.45 g, 91 mmol). The reaction mixture was stirred overnight and concentrated. The residue was diluted with methylene chloride, washed with saturated aqueous NaHCO3 (2×50 mL), dried over Na2SO4, filtered, and concentrated. The resulting residue was dissolved in 1M aqueous HCl (100 ml), and extracted with methylene chloride (2×50 mL). The aqueous layer was treated with 6N aqueous NaOH solution until the pH=14 and was extracted with methylene chloride (4×100 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated to provide the title compound.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step One
Name
sodium cyanotrihydroborate
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.[CH2:11]([NH:13][CH2:14][CH3:15])[CH3:12].[B-]C#N.[Na+].C(O)(=O)C>CO>[CH2:11]([N:13]([CH2:14][CH3:15])[CH:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1]1)[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
6.64 g
Type
reactant
Smiles
C(C)NCC
Name
sodium cyanotrihydroborate
Quantity
5.71 g
Type
reactant
Smiles
[B-]C#N.[Na+]
Name
Quantity
5.45 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with methylene chloride
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 1M aqueous HCl (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×50 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with 6N aqueous NaOH solution until the pH=14
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N(C1CC2=CC=CC=C2C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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